molecular formula C13H18N2O3 B1395031 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid CAS No. 1219981-32-4

2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid

Cat. No. B1395031
CAS RN: 1219981-32-4
M. Wt: 250.29 g/mol
InChI Key: JOHJEJFVVLVZAI-UHFFFAOYSA-N
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Description

2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid (MTPIA) is a compound belonging to the class of isonicotinic acid derivatives. It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .


Molecular Structure Analysis

The molecular formula of MTPIA is C13H18N2O3 and its molecular weight is 250.29 g/mol. The structure of tetrahydropyran consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Tetrahydropyran derivatives are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 4-Aminotetrahydropyran has a density of 0.977 g/cm3 at 25 °C and a refractive index of 1.463 .

Scientific Research Applications

Future Directions

The future directions of MTPIA and related compounds could involve further exploration of their use in the identification and optimization of pteridinone Toll-like receptor 7 agonists for the oral treatment of viral hepatitis . Additionally, the use of tetrahydropyran derivatives as protecting groups in organic synthesis could be further explored .

properties

IUPAC Name

2-[methyl(oxan-4-ylmethyl)amino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-15(9-10-3-6-18-7-4-10)12-8-11(13(16)17)2-5-14-12/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHJEJFVVLVZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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